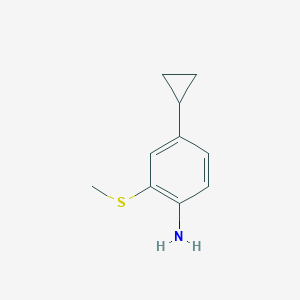

4-Cyclopropyl-2-(methylthio)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NS |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

4-cyclopropyl-2-methylsulfanylaniline |

InChI |

InChI=1S/C10H13NS/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3 |

InChI Key |

QFSMGURRUWJFOI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)C2CC2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopropyl-2-(methylthio)aniline: Synthesis, Properties, and Applications in Drug Discovery

Abstract: 4-Cyclopropyl-2-(methylthio)aniline is a specialized aromatic amine that combines the unique structural and electronic properties of a cyclopropyl group with the versatile reactivity of a thioether-substituted aniline. While not extensively documented as a standalone compound in public literature, its constituent motifs are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing its predicted chemical structure and properties, plausible synthetic routes, and potential applications. By extrapolating from well-understood principles of organic chemistry and the known characteristics of its structural analogues, this document serves as a predictive and instructional manual for the synthesis and utilization of this novel building block.

Introduction: A Molecule of Strategic Importance

The molecular architecture of this compound presents a compelling scaffold for the development of advanced chemical entities. The aniline core is a foundational element in a vast array of pharmaceuticals and functional materials. Its strategic functionalization with both a cyclopropyl and a methylthio group creates a trifecta of properties that can be leveraged in drug design:

-

The Cyclopropyl Moiety: This small, strained ring is a powerful tool in medicinal chemistry. It is known to enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][2] The cyclopropyl group also introduces conformational rigidity, which can lock a molecule into its bioactive conformation, thereby increasing potency and reducing off-target effects by minimizing the entropic penalty upon binding to a biological target.[3][4][5] Its unique electronic properties, stemming from the high p-character of its C-C bonds, allow it to act as an electron-donating group, influencing the reactivity of the aromatic ring.[3]

-

The Ortho-Methylthio Group: The presence of a sulfur atom ortho to the amine introduces a key coordination site. This makes the molecule an excellent precursor for N,S-donor ligands capable of forming stable chelate complexes with various metal ions.[6][7] Such complexes are explored for applications in catalysis and as antimicrobial agents.[6] Furthermore, the thioether can be oxidized to sulfoxide and sulfone derivatives, providing a route to modulate solubility, polarity, and hydrogen bonding capabilities.

-

The Aniline Core: The primary amine is a versatile functional handle for a wide range of chemical transformations, including amide bond formation, diazotization, and N-alkylation, allowing for its incorporation into larger, more complex molecules.

This guide will deconstruct this compound, offering a scientifically grounded projection of its characteristics and a roadmap for its synthesis and application.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and References |

| Molecular Formula | C₁₀H₁₃NS | Sum of atoms in the structure. |

| Molecular Weight | 179.28 g/mol | Calculated from the molecular formula. |

| CAS Number | Not assigned | Compound not widely indexed. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on analogues like 4-cyclopropylaniline and 2-(methylthio)aniline.[8][9] |

| Boiling Point | > 250 °C (estimated) | Higher than 4-cyclopropylaniline due to increased molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol); sparingly soluble in water. | Typical for substituted anilines. |

| pKa (of conjugate acid) | ~4.0 - 4.5 | The electron-donating cyclopropyl group slightly increases basicity compared to aniline, while the ortho-methylthio group may slightly decrease it due to steric hindrance and inductive effects. |

Spectroscopic Profile (Predicted)

-

¹H NMR (in CDCl₃):

-

Aromatic Protons (3H): Expect three signals in the aromatic region (~6.5-7.2 ppm). The proton between the NH₂ and SMe groups will likely be a doublet, with the other two protons showing doublet and doublet of doublets patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

Amine Protons (2H): A broad singlet around 3.5-4.5 ppm, which is exchangeable with D₂O.

-

Methyl Protons (3H): A sharp singlet around 2.4 ppm for the -SCH₃ group.

-

Cyclopropyl Protons (5H): A complex multiplet system. One proton on the carbon attached to the ring (methine) will be in the range of 1.7-2.0 ppm, and four protons on the CH₂ groups will be in the range of 0.5-1.0 ppm.[8]

-

-

¹³C NMR (in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~115-150 ppm). The carbon bearing the NH₂ group will be highly shielded, while the carbon bearing the SMe group will be deshielded.

-

Methyl Carbon (1C): A signal around 15-20 ppm for the -SCH₃ group.

-

Cyclopropyl Carbons (3C): One methine carbon signal around 15-20 ppm and two equivalent CH₂ carbon signals around 5-10 ppm.[8]

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A strong peak at m/z = 179.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of a methyl group (M-15), and potentially cleavage of the cyclopropyl ring.

-

Proposed Synthesis and Methodology

A plausible and efficient synthesis of this compound can be envisioned through a multi-step pathway starting from a commercially available precursor. One logical approach involves the introduction of the methylthio group onto the 4-cyclopropylaniline core via a directed ortho-thiolation reaction.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Step 2 - Directed Ortho-Thiolation

This protocol is based on established methodologies for the ortho-lithiation and subsequent electrophilic quench of pivaloyl-protected anilines. The pivaloyl group serves as an effective directing group for deprotonation at the ortho position.

Objective: To synthesize 2-(Methylthio)-N-(4-cyclopropylphenyl)pivalamide from N-(4-Cyclopropylphenyl)pivalamide.

Materials:

-

N-(4-Cyclopropylphenyl)pivalamide (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (2.2 eq, solution in hexanes)

-

Dimethyl disulfide (Me₂S₂) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-(4-Cyclopropylphenyl)pivalamide (1.0 eq).

-

Dissolution: Add anhydrous THF to dissolve the starting material under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-Butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the ortho-lithiated species is often indicated by a color change.

-

Electrophilic Quench: Add dimethyl disulfide (1.2 eq) dropwise to the solution. The reaction is typically exothermic, so maintain the temperature at -78 °C during the addition.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(Methylthio)-N-(4-cyclopropylphenyl)pivalamide.

Causality and Self-Validation: The use of a pivaloyl protecting group is critical as it is bulky enough to prevent N-deprotonation and effectively directs the lithiation to the ortho position of the aromatic ring. The low temperature (-78 °C) is essential to ensure the stability of the lithiated intermediate and prevent side reactions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before quenching.

Applications in Drug Discovery and Development

The unique combination of the cyclopropyl and methylthio groups makes this compound a highly attractive building block for creating novel drug candidates with potentially superior pharmacological profiles.

Table 2: Strategic Value of Structural Motifs in Medicinal Chemistry

| Structural Motif | Role in Drug Design | Examples and References |

| Arylcyclopropane | Metabolic Blocker: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to CYP-mediated oxidation, improving metabolic stability and half-life.[1] Potency Enhancer: Acts as a rigid scaffold to lock the molecule in a bioactive conformation, improving binding affinity.[2][4] Solubility & Permeability Modulator: The lipophilic nature of the cyclopropyl group can enhance membrane permeability. | Pitavastatin: A statin where the cyclopropyl group blocks a key metabolic site.[1] Grazoprevir: An HCV protease inhibitor featuring a cyclopropyl group. |

| Ortho-Thioanisole Aniline | Ligand for Catalysis: The ortho-amino and thioether groups can act as an N,S-bidentate ligand for transition metals, useful in catalysis.[6] Bioisostere: The methylthio group can serve as a bioisostere for other functional groups, such as a methoxy group, altering electronic and lipophilic properties. Handle for Derivatization: The sulfur can be oxidized to sulfoxide or sulfone, providing analogues with different polarity, solubility, and hydrogen bonding potential. | Thioanisole derivatives are found in various kinase inhibitors and other biologically active molecules. |

Illustrative Application Workflow

The following diagram illustrates how this compound could be incorporated into a hypothetical kinase inhibitor discovery program.

Caption: A conceptual workflow for utilizing the title compound in drug discovery.

Safety and Handling

An inferred safety profile for this compound is based on the known hazards of substituted anilines.

Hazard Statements (Predicted):

-

Harmful if swallowed.[1]

-

May cause respiratory irritation.[1]

-

Suspected of causing genetic defects and cancer (class effect for many anilines).

-

Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][10] Avoid breathing dust, fumes, or vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound stands as a promising, albeit under-explored, chemical entity with significant potential as a building block in drug discovery and materials science. Its unique combination of a metabolically robust cyclopropyl group, a versatile ortho-methylthio handle, and a reactive aniline core offers a rich platform for chemical innovation. This guide provides a foundational understanding of its predicted properties, a logical and detailed pathway for its synthesis, and a clear rationale for its application in modern medicinal chemistry. As the demand for novel scaffolds with optimized pharmacological properties continues to grow, compounds like this compound are poised to become valuable tools in the hands of creative and resourceful scientists.

References

-

Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

Carreira, E. M., & Fessard, T. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Retrieved from [Link]

-

Singh, U. P., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9481-9517. Retrieved from [Link]

-

Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

-

Li, G., et al. (2018). Rhodium(III)‐Catalyzed Thiolation of Azobenzenes. Chemistry – An Asian Journal, 13(17), 2415-2418. Retrieved from [Link]

-

Lin, J., et al. (2021). Rhodium-Catalyzed Twofold Unsymmetrical C–H Alkenylation–Annulation/Thiolation Reaction To Access Thiobenzofurans. Organic Letters, 23(4), 1340-1345. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12253927, 4-Cyclopropylaniline. Retrieved from [Link]

-

Iwasaki, M., & Nishihara, Y. (2018). Direct thiolation and seienation of aryl C-H bonds catalyzed by palladium or nickel. Journal of Synthetic Organic Chemistry, Japan, 76(1), 11-20. Retrieved from [Link]

-

Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(8), 4277-4285. Retrieved from [Link]

- E. I. du Pont de Nemours and Company. (1975). US Patent 3,897,451A: Synthesis of oxindoles from anilines and intermediates therein.

-

Wang, D., et al. (2021). Thioketone-directed rhodium(I) catalyzed enantioselective C-H bond arylation of ferrocenes. Nature Communications, 12(1), 1-9. Retrieved from [Link]

-

Baleja, J. D. (1984). The Facile Conversion Of Aromatic Amines To Arylmethylsulfides With Methylthiocopper. Synthetic Communications, 14(3), 215-218. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

- Monsanto Co. (1968). US Patent 3,406,202A: Preparation of aniline thioethers.

-

Tsai, A. S. (2012). Rhodium Catalyzed C–H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship, University of California. Retrieved from [Link]

-

Iwasaki, M., & Nishihara, Y. (2015). Palladium-catalysed direct thiolation and selenation of aryl C–H bonds assisted by directing groups. Dalton Transactions, 44(40), 17491-17502. Retrieved from [Link]

-

Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Direct Thiolation of Aryl CH Bonds with Disulfides. Angewandte Chemie International Edition, 44(26), 4046-4048. Retrieved from [Link]

-

Hamaker, C., et al. (2010). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes. Journal of Chemical Crystallography, 40(1), 58-62. Retrieved from [Link]

-

Hartwig, J. F., & Louie, J. (1998). The palladium-catalyzed synthesis of organic amines. DSpace@MIT. Retrieved from [Link]

-

Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (115), e53789. Retrieved from [Link]

-

González, I., et al. (2009). Selective Monomethylation of Anilines by Cu(OAc)₂-Promoted Cross-Coupling with MeB(OH)₂. Organic Letters, 11(8), 1677-1680. Retrieved from [Link]

-

Wang, Q., et al. (2018). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. ACS Catalysis, 8(8), 7112-7117. Retrieved from [Link]

-

Pérez-Gálan, P., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(22), 14112-14121. Retrieved from [Link]

-

Chemchart. (n.d.). 2-(Methylthio)aniline (2987-53-3). Retrieved from [Link]

- Various Authors. (n.d.). Supplementary Information.

-

Wang, C., et al. (2020). Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Organic & Biomolecular Chemistry, 18(38), 7545-7549. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-cyclopropylaniline (C9H11N). Retrieved from [Link]

- Cui, W., & Loeppky, R. N. (2001). Synthesis of Cyclopropyl anilines. Tetrahedron, 57(15), 2953-2956.

-

Hu, L., et al. (2018). Highly mono-selective ortho-methylthiolation of benzamides via cobalt-catalyzed sp2 C–H activation. Organic Chemistry Frontiers, 5(2), 216-221. Retrieved from [Link]

-

Argent, S. P., et al. (2020). An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. Angewandte Chemie International Edition, 59(46), 20455-20459. Retrieved from [Link]

-

Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Experts at ESF. Retrieved from [Link]

-

McNeill Research Group. (2019, March 26). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. Retrieved from [Link]

-

Padro, J. M., et al. (2025). Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. Molecules, 30(9), 2134. Retrieved from [Link]

-

Wang, Q., et al. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Chemical Science, 11(45), 12268-12274. Retrieved from [Link]

-

Feng, P., & Ngai, M. Y. (2022, September 25). Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview. JoVE. Retrieved from [Link]

- Various Authors. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

-

Das, A., et al. (2021). Thione Derivatives as Medicinally Important Compounds. ChemistrySelect, 6(34), 8863-8885. Retrieved from [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. 2-(Methylthio)aniline|Aromatic Amine for Research [benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 3158-73-4: 2-Cyclopropylaniline | CymitQuimica [cymitquimica.com]

- 10. pubs.acs.org [pubs.acs.org]

4-Cyclopropyl-2-(methylthio)aniline: Technical Profile & Synthesis Guide

Topic: 4-Cyclopropyl-2-(methylthio)aniline: Synthesis, Properties, and Application in Medicinal Chemistry Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Compound Identity & Physicochemical Core

This compound represents a high-value "privileged scaffold" in modern kinase inhibitor design. The ortho-methylthio group provides a unique hydrogen-bond acceptor motif capable of interacting with the hinge region of kinases (e.g., c-Met, VEGFR), while the para-cyclopropyl moiety offers metabolic stability and hydrophobic bulk superior to a simple ethyl or isopropyl group.

| Property | Data Specification |

| Chemical Name | This compound |

| CAS Number | 2222716-11-0 |

| Molecular Formula | C₁₀H₁₃NS |

| Molecular Weight | 179.28 g/mol |

| SMILES | CSC1=C(N)C=C(C2CC2)C=C1 |

| Appearance | Viscous oil to low-melting solid (dependent on purity) |

| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water.[1] |

| pKa (Calculated) | ~3.8–4.2 (Aniline nitrogen) |

Strategic Synthesis Architecture

The synthesis of this compound requires a convergent approach to avoid the oxidation sensitivity of the sulfide group and the potential for side reactions involving the free aniline.

While nucleophilic aromatic substitution (SNAr) on a fluoro-nitro precursor is possible, the Suzuki-Miyaura Cross-Coupling route is superior for research-scale production due to milder conditions and higher functional group tolerance.

The Retrosynthetic Logic:

-

Target Disconnection: The C(sp²)–C(sp³) bond at the cyclopropyl position.

-

Precursor: 4-Bromo-2-(methylthio)aniline (CAS: 475089-07-7).[2] This building block is commercially available or easily synthesized via bromination of 2-(methylthio)aniline.

-

Coupling Partner: Cyclopropylboronic acid .

Synthesis Workflow Diagram

Figure 1: Convergent synthetic pathway utilizing a palladium-catalyzed cross-coupling strategy to install the cyclopropyl moiety.[3]

Detailed Experimental Protocol

Objective: Synthesis of this compound from 4-bromo-2-(methylthio)aniline.

Reagents & Materials:

-

Substrate: 4-Bromo-2-(methylthio)aniline (1.0 equiv)

-

Coupling Partner: Cyclopropylboronic acid (1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)[3]

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

-

Solvent System: Toluene : Water (10:1 v/v)

-

Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:

-

System Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Cycle vacuum/argon (3x) to ensure an oxygen-free environment. Rationale: The thioether moiety is susceptible to oxidation to sulfoxide/sulfone under high heat/O₂, and Pd(0) species are air-sensitive.

-

-

Reaction Assembly:

-

Charge the flask with 4-Bromo-2-(methylthio)aniline (e.g., 2.18 g, 10 mmol) and Cyclopropylboronic acid (1.29 g, 15 mmol).

-

Add K₃PO₄ (6.36 g, 30 mmol).

-

Add the solvent mixture: Toluene (40 mL) and Water (4 mL). Note: The biphasic system helps dissolve the inorganic base while solubilizing the organic reactants.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

-

Catalysis Initiation:

-

Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) in one portion against a positive stream of argon.

-

Heat the reaction mixture to 95–100°C (external oil bath temperature).

-

-

Monitoring & Workup:

-

Monitor via LC-MS or TLC (Hexane:EtOAc 4:1) every 2 hours. Reaction typically completes in 12–16 hours .

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Extraction: Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Drying: Combine organic phases, wash with Brine (sat. NaCl), and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the crude dark oil via Flash Column Chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes).

-

-

Validation:

-

The product should elute as a pale yellow to brownish oil.

-

¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:

- ~6.8–7.0 (m, 3H, Ar-H)

- ~3.8 (br s, 2H, NH₂)

- ~2.35 (s, 3H, S-CH₃)

- ~1.8 (m, 1H, Cyclopropyl-CH)

- ~0.9–0.6 (m, 4H, Cyclopropyl-CH₂)

-

Critical Process Parameters (Troubleshooting)

| Issue | Root Cause | Corrective Action |

| Low Conversion | Protodeboronation of Cyclopropylboronic acid. | Use a large excess (2.0 eq) of boronic acid or switch to Cyclopropyl MIDA boronate for slow release. |

| Oxidation (Sulfoxide) | Oxygen leakage into the system. | Ensure strict degassing; add trace antioxidants (e.g., BHT) if necessary. |

| Pd Black Precipitation | Catalyst decomposition. | Maintain temperature <105°C; ensure ligand quality (dppf is robust, but PPh₃ is labile). |

Safety & Handling

-

Thioether Odor: Methylthio compounds often carry a stench. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to neutralize glassware/spills by oxidizing the sulfide to a non-volatile sulfoxide.

-

Aniline Toxicity: Anilines are toxic by inhalation and skin absorption (Methemoglobinemia risk). Wear double nitrile gloves and a lab coat.

-

Waste Disposal: Segregate aqueous waste containing palladium and heavy metals.

References

-

Compound Identity & CAS: ChemSrc. (2025). This compound - CAS 2222716-11-0. Retrieved from [Link][3]

- Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Cyclopropyl Scaffold Utility: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.

Sources

Safety Data, Predictive Toxicology, and Handling Protocols for 4-Cyclopropyl-2-(methylthio)aniline (CAS: 2222716-11-0)

Executive Summary

4-Cyclopropyl-2-(methylthio)aniline (CAS: 2222716-11-0) is a highly specialized, multi-functional aromatic building block utilized primarily as an advanced intermediate in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Structurally, it features an aniline core, a cyclopropyl ring, and an ortho-methylthio ether group.

While its unique substitution pattern makes it highly valuable for cross-coupling reactions and heterocycle synthesis, it also presents complex toxicological challenges. Because empirical in vivo toxicity data for this specific proprietary intermediate is limited, this whitepaper utilizes scientifically rigorous read-across methodology—grounded in and—to establish a self-validating framework for its safe handling, predictive toxicity, and analytical validation[1][2].

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of this compound is critical for predicting its environmental fate, reactivity, and biological absorption. The presence of the lipophilic cyclopropyl group and the methylthio ether significantly increases its partition coefficient (LogP) compared to unsubstituted aniline, enhancing its potential for rapid dermal and cellular absorption.

Table 1: Physicochemical Properties

| Property | Value / Description | Structural Implication |

| Compound Name | This compound | - |

| CAS Number | 2222716-11-0 | - |

| Molecular Formula | C₁₀H₁₃NS | - |

| Molecular Weight | 179.28 g/mol | Low molecular weight facilitates rapid transdermal penetration. |

| Physical State | Viscous liquid / Low-melting solid | High risk of surface contamination; requires strict spill protocols. |

| Solubility | Soluble in DCM, EtOAc, MeOH | Highly lipophilic; readily crosses lipid bilayers. |

| Reactivity Motif 1 | Primary Amine (-NH₂) | Susceptible to N-hydroxylation (toxicity) and acylation (synthetic utility). |

| Reactivity Motif 2 | Methylthio Ether (-SCH₃) | Vulnerable to S-oxidation, forming reactive sulfoxides/sulfones. |

Toxicological Assessment (Predictive Read-Across)

As an aniline derivative, this compound is classified as a high-hazard systemic toxicant. The causality of its toxicity is rooted in its hepatic metabolism.

Mechanism of Acute Toxicity: Methemoglobinemia

The primary acute hazard of substituted anilines is their ability to induce methemoglobinemia [3].

-

The Causality: When absorbed, the compound undergoes Cytochrome P450 (CYP)-mediated N-hydroxylation in the liver to form an N-phenylhydroxylamine metabolite. This metabolite enters erythrocytes and initiates a catalytic redox cycle, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺ (methemoglobin).

-

The Consequence: Methemoglobin cannot bind oxygen, leading to severe tissue hypoxia, cyanosis (bluish skin), and central nervous system depression.

Secondary Target Organ Toxicity: Splenic Damage

Chronic or sub-acute exposure leads to the accumulation of damaged, methemoglobin-rich red blood cells. The spleen scavenges these defective erythrocytes, leading to iron overload, oxidative stress, and eventual splenic fibrosis or tumorigenesis—a well-documented phenomenon in [3].

Substituent Effects (-SCH₃ and Cyclopropyl)

-

S-Oxidation: The ortho-methylthio group can be oxidized by hepatic flavin-containing monooxygenases (FMOs) or CYPs to form sulfoxides. This alters the electronic properties of the aromatic ring, potentially exacerbating the stability of the toxic N-hydroxy intermediates.

-

Cyclopropyl Stability: While cyclopropyl groups are generally used in medicinal chemistry to impart metabolic stability, under severe oxidative stress, ring-opening can occur, generating reactive radical species that may covalently bind to cellular macromolecules.

Metabolic Pathway Visualization

The following diagram illustrates the causal chain from chemical exposure to systemic toxicity, highlighting the dual metabolic liabilities of the primary amine and the thioether.

Fig 1: CYP450-mediated metabolic activation of substituted anilines leading to methemoglobinemia.

Safety Data Sheet (SDS) Core Components

Based on GHS (Globally Harmonized System) classification principles for structurally analogous compounds, the following hazard profile must be applied in laboratory settings.

Table 2: Predictive GHS Classification

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |

| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |

| Specific Target Organ Tox. | STOT RE 1 | H372: Causes damage to organs (Blood, Spleen) through prolonged exposure. |

| Aquatic Toxicity | Chronic 2 | H411: Toxic to aquatic life with long-lasting effects. |

Critical Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

Experimental Workflows & Safety Protocols

To ensure scientific integrity and operator safety, the following self-validating protocol must be strictly adhered to when utilizing this compound in synthetic workflows (e.g., Buchwald-Hartwig aminations or amide couplings).

Personal Protective Equipment (PPE) Causality

-

Gloves: Use Butyl rubber gloves (or double-glove with heavy-duty nitrile over inner polyethylene). Causality: Standard thin nitrile gloves offer poor permeation resistance to lipophilic anilines. Transdermal absorption bypasses first-pass hepatic detoxification, leading to rapid onset of systemic toxicity.

-

Ventilation: All manipulations must occur in a certified chemical fume hood. Causality: The compound's vapor pressure, while moderate, is sufficient to cause inhalation toxicity over an 8-hour TWA if exposed to open air.

Step-by-Step Reaction & Quenching Protocol

-

Inert Atmosphere Setup: Purge the reaction vessel with Argon. Causality: Anilines and thioethers are prone to auto-oxidation in the presence of atmospheric oxygen and light, which degrades the starting material into dark, insoluble polymeric tars.

-

Reagent Addition: Dissolve the aniline in a dry, degassed solvent (e.g., anhydrous DCM or Toluene) before adding electrophiles or catalysts.

-

Controlled Quenching: Quench the reaction using saturated aqueous sodium bicarbonate (

). Causality: Avoid strong aqueous acids (like 1M HCl) for quenching unless specifically aiming to form the water-soluble anilinium salt. Strong acids protonate the unreacted aniline, trapping it in the aqueous phase and complicating organic extraction, while also risking thioether cleavage. -

Extraction: Extract the product into Ethyl Acetate. Wash the organic layer with brine to remove residual aqueous impurities, dry over anhydrous

, and concentrate under reduced pressure.

Analytical Validation (LC-MS)

To validate the purity of the intermediate and monitor for oxidative degradation, employ the following LC-MS methodology:

-

Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.

-

Causality of Additive: Formic acid is critical. It ensures the primary amine remains protonated

, which suppresses peak tailing on the silica stationary phase and drastically enhances the ionization efficiency for positive-mode Electrospray Ionization (ESI+). Look for the parent mass

Fig 2: Safe handling and experimental workflow for this compound.

References

-

National Institute for Occupational Safety and Health (NIOSH). "1988 OSHA PEL Project - Aniline." Centers for Disease Control and Prevention (CDC). Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "Aniline Acute Exposure Guideline Levels." NIH Bookshelf. Available at:[Link]

-

Khan, M. F., et al. "Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review." PubMed Central (PMC). Available at:[Link]

-

Environmental Protection Agency (EPA). "Acute Exposure Guideline Levels for Selected Airborne Chemicals." EPA Guidelines. Available at:[Link]

Sources

Chemical and Metabolic Stability Profiling of Cyclopropyl and Methylthio-Substituted Anilines in Drug Discovery

Topic: Stability of cyclopropyl and methylthio groups in aniline derivatives Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the modulation of aniline derivatives is a standard tactic to optimize potency and pharmacokinetic (PK) profiles. Two common substituents—the cyclopropyl group and the methylthio (-SMe) group —offer distinct advantages but introduce specific stability liabilities that are often overlooked until late-stage lead optimization.

This guide analyzes the stability profiles of these functional groups within the electronic context of aniline systems. It details the dichotomy between the metabolic susceptibility of the methylthio group (S-oxidation) and the "radical clock" instability of N-cyclopropyl anilines, providing actionable protocols for early-stage de-risking.

The Physico-Chemical Landscape

To understand stability, one must first quantify the electronic environment. Aniline is electron-rich; adding a methylthio group further enriches the ring, while a cyclopropyl group acts as a steric blocker with unique electronic properties (high s-character).

Comparative Electronic & Physical Properties

| Substituent | Hammett | Hammett | Lipophilicity ( | Electronic Effect | Stability Concern |

| -H | 0.00 | 0.00 | 0.00 | Neutral | Baseline |

| -SMe | 0.00 | 0.15 | 0.61 | Resonance Donor / Inductive Withdrawer | High (Oxidation) |

| -Cyclopropyl | -0.21 | -0.07 | ~1.14 | Weak Donor (Hyperconjugation) | Medium (Radical Opening) |

| -OMe (Ref) | -0.27 | 0.12 | -0.02 | Strong Donor | Low (Demethylation) |

Data Note: The -SMe group is unique; it is an electron donor by resonance (

The Methylthio Liability: S-Oxidation

The methylthio group is a classic "soft spot" in metabolic stability. While it is an excellent bioisostere for a methoxy group (increasing lipophilicity and membrane permeability), it is prone to rapid oxidation.

The Metabolic Cascade

In the presence of Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs), the sulfur atom undergoes sequential oxidation:

-

Sulfoxide Formation (-S(O)Me): Rapid and often stereoselective. This introduces a chiral center, creating diastereomers if the molecule is already chiral—a nightmare for CMC (Chemistry, Manufacturing, and Controls).

-

Sulfone Formation (-SO₂Me): Slower. The sulfone is metabolically stable but strongly electron-withdrawing, which can kill potency if the target requires an electron-rich pharmacophore.

Chemical Instability

Chemically, -SMe anilines are sensitive to ambient oxidation over time, particularly in solution. They are incompatible with strong oxidants (e.g., mCPBA, H₂O₂) used in late-stage functionalization.

The Cyclopropyl Paradox: Blocker vs. Trap

The stability of the cyclopropyl group depends entirely on its connectivity: C-linked (Aryl-cyclopropyl) vs. N-linked (N-cyclopropyl aniline).

C-Cyclopropyl: The Metabolic Blocker

When attached directly to the aromatic ring carbon, the cyclopropyl group is robust. Its C-H bonds have high dissociation energies (~106 kcal/mol) due to significant s-character, making them resistant to CYP450 hydrogen abstraction. It effectively blocks metabolic dealkylation compared to isopropyl or ethyl groups.

N-Cyclopropyl: The Radical Trap

When attached to the aniline nitrogen, the cyclopropyl group becomes a liability under oxidative stress.

-

Mechanism: Aniline nitrogen is easily oxidized to a radical cation (

). -

The "Radical Clock": The adjacent cyclopropyl ring undergoes rapid, irreversible ring opening driven by the release of ring strain (~27.5 kcal/mol). This generates a reactive alkyl radical that can covalently bind to proteins (toxicity) or degrade the drug.

-

Relevance: This pathway is triggered by Single Electron Transfer (SET) mechanisms, common in P450 metabolism and photo-oxidation.

Visualizing the Instability Pathways

The following diagram illustrates the divergent failure modes of these two groups within an aniline scaffold.

Figure 1: Divergent metabolic instability pathways.[1] The -SMe group undergoes sequential oxygenation, while the N-cyclopropyl group risks radical-mediated ring opening.

Experimental Protocols for Stability Profiling

Do not rely solely on predictive models. Use these self-validating protocols to empirically determine stability.

Protocol A: Oxidative Stress Test (Chemical Proxy for Metabolism)

Purpose: Rapidly assess the susceptibility of the -SMe group to oxidation and the N-cyclopropyl group to radical opening without using expensive microsomes.

-

Preparation: Dissolve substrate (10 mM) in Acetonitrile/Water (1:1).

-

Initiation: Add Hydrogen Peroxide (H₂O₂, 2.0 equiv) for S-oxidation check, or use a Single Electron Transfer (SET) oxidant like Cerium(IV) Ammonium Nitrate (CAN, 1.0 equiv) to test N-cyclopropyl stability.

-

Monitoring: Analyze via LC-MS at T=0, 1h, 4h, and 24h.

-

Readout:

-

SMe Instability: Appearance of M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

-

Cyclopropyl Instability: Appearance of M+18 (hydration of ring-opened cation) or complex fragmentation patterns.

-

Protocol B: Microsomal Stability Assay (HLM)

Purpose: Definitive assessment of metabolic clearance.

-

Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Activation: Initiate with NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold Acetonitrile containing internal standard.

-

Calculation: Plot ln(% remaining) vs. time.

-

Critical Control: Run Thioanisole (High S-oxidation control) and Verapamil (High clearance control) in parallel.

Lead Optimization Decision Logic

When should you retain these groups? Use this logic flow to guide SAR (Structure-Activity Relationship) decisions.

Figure 2: Strategic decision tree for retaining or replacing cyclopropyl and methylthio groups based on stability risks.

References

-

Electronic Properties of Substituents: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

N-Cyclopropyl Radical Probes: Pflug, N. C., et al. (2019).[2] Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 4997–5006. Link

-

Metabolic Stability of Cyclopropyl Groups: Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

-

S-Oxidation in Drug Discovery: Smith, D. A., et al. (2009). Sulfur in Medicinal Chemistry. Metabolism, Pharmacokinetics and Toxicity of Functional Groups, RSC Publishing. Link

-

Bioisosteres in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

Sources

An In-depth Technical Guide to the pKa and Ionization Properties of 4-Cyclopropyl-2-(methylthio)aniline

Prepared by: Senior Application Scientist, Advanced Chemistry Group

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] This guide provides a comprehensive technical overview of the ionization properties of 4-Cyclopropyl-2-(methylthio)aniline, a substituted aniline of interest in medicinal chemistry. We will explore the theoretical underpinnings of its basicity, detail rigorous experimental and computational methodologies for pKa determination, and discuss the implications of its ionization state on key drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how molecular structure dictates ionization behavior and how to leverage this knowledge in rational drug design.

Introduction: The Central Role of pKa in Drug Efficacy

This compound is an aromatic amine featuring a synthetically valuable aniline core. The basicity of its amino group, quantified by the pKa of its conjugate acid, is a pivotal determinant of its behavior in a biological system. The majority of drugs are weak acids or bases, and their ionization state at physiological pH (typically ~7.4) governs their ability to permeate biological membranes, bind to targets, and maintain solubility.[2][4]

The pH partition hypothesis posits that only the neutral, unionized form of a drug can passively diffuse across lipophilic cell membranes.[1] Consequently, a drug's pKa value, which dictates the pH at which it is 50% ionized, is fundamental to predicting its oral absorption and tissue distribution.[5] Understanding and accurately determining the pKa of this compound is therefore not an academic exercise, but a prerequisite for its successful development as a potential therapeutic agent.

Theoretical Framework: Predicting Basicity from Structure

The basicity of the aniline nitrogen is dictated by the availability of its lone pair of electrons for protonation. Substituents on the phenyl ring can dramatically alter this basicity through a combination of inductive and resonance effects.[6][7]

-

Baseline - Aniline: Unsubstituted aniline has a well-established pKa of approximately 4.6 for its conjugate acid.[6] This relatively low basicity (compared to aliphatic amines) is due to the delocalization of the nitrogen's lone pair into the aromatic π-system, which reduces its availability.

-

Para-Cyclopropyl Substituent: The cyclopropyl group at the para-position is known to be electron-donating. This donation occurs through its unique "bent" sigma bonds which can overlap with the aromatic π-system, a phenomenon often described as σ-π conjugation. This effect increases the electron density on the aniline nitrogen, making it more basic.[8] Therefore, the para-cyclopropyl group is expected to increase the pKa relative to aniline.

-

Ortho-Methylthio Substituent: The methylthio (-SCH₃) group in the ortho-position has a more complex influence. It can donate electron density via resonance (π-donation) from the sulfur lone pairs but also withdraws electron density inductively due to sulfur's electronegativity (σ-withdrawal).[6][9] Furthermore, its presence in the ortho position can introduce steric hindrance, potentially impeding the solvation of the protonated anilinium ion, which can decrease basicity. The net effect of the methylthio group is often a modest increase in basicity, as seen in 4-(methylthio)aniline (pKa ≈ 4.35), though the ortho positioning in our target molecule adds complexity.[6]

Predicted Effect: The combined influence of a strongly electron-donating para-cyclopropyl group and a weakly donating/hindering ortho-methylthio group suggests that the pKa of this compound will be higher than that of unsubstituted aniline (pKa > 4.6).

Methodologies for pKa Determination

Accurate pKa determination requires robust and validated methodologies. Both experimental and computational approaches provide critical, complementary insights.

Experimental Gold Standard: Potentiometric Titration

Potentiometric titration remains one of the most accurate and reliable methods for pKa determination.[10][11][12] The method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a standardized titrant.

Detailed Protocol for Potentiometric pKa Determination:

-

System Calibration (Self-Validation): Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[13][14] This step is critical for measurement accuracy.

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with water to a final concentration of approximately 1-5 mM. The final co-solvent percentage should be minimized and kept constant.

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to the sample solution.[13][14] This maintains a constant ionic strength, minimizing fluctuations in activity coefficients during the titration.

-

Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration.[13][14] This displaces dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.

-

Acidification: For a basic analyte, add a standardized strong acid (e.g., 0.1 M HCl) to the solution to lower the initial pH to ~2. This ensures the complete protonation of the aniline nitrogen.[13]

-

Titration: Place the solution in a thermostatted vessel with continuous stirring. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH reading after it stabilizes following each addition.[11]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point, which can be precisely located using the maximum of the first derivative of the titration curve (dpH/dV).[13]

In-Silico Prediction: A High-Throughput Approach

Computational methods are invaluable for predicting pKa values, especially in early-stage drug discovery where rapid screening of many compounds is necessary.[15][16] These methods range from empirical, structure-based models to more rigorous quantum mechanical (QM) calculations.[17]

Typical Workflow for QM-Based pKa Prediction:

-

Structure Preparation: Generate 3D conformers of both the neutral base (aniline) and its conjugate acid (anilinium ion).

-

Geometry Optimization: Optimize the geometry of the lowest energy conformer for each species in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., IEFPCM, SMD).[18][19]

-

Energy Calculation: Perform high-level single-point energy calculations on the optimized structures to obtain the Gibbs free energies (G) of both species in solution.

-

pKa Calculation: The pKa is calculated using the thermodynamic cycle shown below, which relates the free energy of deprotonation in solution (ΔG°(aq)) to the pKa value.

Ionization Profile and Data Summary

The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the protonated (conjugate acid, BH⁺) and unprotonated (base, B) forms of the molecule.

pH = pKa + log([B]/[BH⁺])

This relationship is crucial as it allows for the prediction of the ionization state at any given pH. For a basic compound like this compound, when the pH is below the pKa, the protonated, charged form predominates. When the pH is above the pKa, the neutral, uncharged form is dominant.

Table 1: pKa Values of this compound and Related Compounds

| Compound | Substituents | pKa Value (Conjugate Acid) | Rationale / Reference |

| Aniline | None | 4.60 | Benchmark value.[6] |

| 4-Methylaniline | 4-CH₃ | 5.08 | Electron-donating group increases basicity.[6] |

| 4-(Methylthio)aniline | 4-SCH₃ | 4.35 | Weakly donating/withdrawing; net effect is small.[6] |

| This compound | 4-C₃H₅, 2-SCH₃ | ~5.2 (Predicted) | Strong donation from p-cyclopropyl expected to dominate, increasing basicity significantly. |

Note: The pKa value for the title compound is a prediction based on substituent effects, as no experimental value is readily available in the cited literature.

Implications for Drug Development

The pKa value of ~5.2 predicted for this compound has significant consequences for its potential as a drug candidate.

-

Aqueous Solubility: At a pH below its pKa, the molecule will exist predominantly in its protonated, cationic form. This charge significantly enhances its solubility in aqueous environments like the stomach (pH 1.5-3.5) and the bloodstream (pH 7.4). However, at pH 7.4, a significant portion will be in the neutral form, which could limit solubility if the neutral form is poorly soluble.

-

Membrane Permeability: According to the pH partition hypothesis, the neutral form is favored for passive diffusion across the lipid bilayers of the intestinal epithelium and other cell membranes.[1] With a pKa of ~5.2, at the intestinal pH (~6.0-7.5), a substantial fraction of the compound will be in its neutral, membrane-permeable form, suggesting good potential for oral absorption.[4][5]

-

Target Binding: If the drug target's binding pocket contains acidic residues (e.g., aspartate, glutamate), the protonated form of the aniline could form a crucial charge-charge interaction (a salt bridge), significantly enhancing binding affinity and potency.

-

Off-Target Effects: The basicity of the amine can be responsible for off-target liabilities, such as binding to the hERG potassium channel, which is a key concern in cardiotoxicity screening.

Conclusion

This guide has detailed the theoretical and practical considerations for understanding the pKa and ionization properties of this compound. Based on an analysis of substituent effects, the compound is predicted to be a weak base with a pKa of approximately 5.2. This value places it in a favorable range for drug development, suggesting a good balance between aqueous solubility (when protonated) and membrane permeability (when neutral) under physiological pH conditions. Rigorous experimental determination via potentiometric titration is essential to validate this prediction and provide the precise data needed to build predictive pharmacokinetic models. A thorough understanding of this fundamental property is a cornerstone of a data-driven approach to medicinal chemistry and is critical for advancing a compound through the drug discovery pipeline.

References

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]

-

pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Royal Society of Chemistry. [Link]

-

pKa Prediction for Anilines. Scribd. [Link]

-

The Significance of Acid/Base Properties in Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

-

What is pKa and how is it used in drug development?. Pion Inc.. [Link]

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. [Link]

-

Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. ACS Publications. [Link]

-

Benchmarking In Silico Tools for Cysteine pKa Prediction. ACS Publications. [Link]

-

What does pKa mean and why can it influence drug absorption and excretion?. Ausmed. [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

In silico pKa prediction and ADME profiling. PubMed. [Link]

-

MoKa - pKa modelling. Molecular Discovery. [Link]

-

(PDF) In Silico Prediction of pKa Values Using Explainable Deep Learning Methods. ResearchGate. [Link]

-

Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

-

Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information (PMC). [Link]

-

Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

-

Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ACS Publications. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

-

Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]

-

Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals. [Link]

-

4-(Methylthio)aniline. National Center for Biotechnology Information (PubChem). [Link]

-

pKa values bases. University of Tartu. [Link]

-

4-(methylthio)aniline (C7H9NS). PubChemLite. [Link]

-

pKa Data Compiled by R. Williams. University of Rochester. [Link]

-

pKa Data Compiled by R. Williams page-1. organicdivision.org. [Link]

Sources

- 1. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journaleras.com [journaleras.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. optibrium.com [optibrium.com]

- 16. In silico pKa prediction and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis Protocols for 4-Cyclopropyl-2-(methylthio)aniline Derivatives

Executive Summary & Strategic Rationale

The target scaffold, 4-Cyclopropyl-2-(methylthio)aniline , represents a high-value intermediate in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.[1]

-

The Cyclopropyl Moiety: Acts as a bioisostere for ethyl or isopropyl groups but offers superior metabolic stability (blocking

-hydride elimination) and rigidifies the vector of the aniline nitrogen, often improving binding affinity in hydrophobic pockets.[1] -

The Methylthio (-SMe) Group: Provides a unique electronic profile (

,

Synthetic Challenge: The primary challenge in synthesizing this molecule is the incompatibility of the sulfur moiety with certain transition metal catalysts (catalyst poisoning) and hydrogenation conditions (desulfurization).[1] This guide presents two validated protocols designed to circumvent these issues: a Robust Scale-Up Route (via Nitro-arene) and a Rapid Med-Chem Route (via direct coupling).[1]

Retrosynthetic Analysis

To ensure high regioselectivity and yield, we employ a disconnection strategy that installs the sensitive amine last (via reduction) or utilizes a pre-functionalized aniline core.[1]

Figure 1: Retrosynthetic disconnection showing the Modular Route (Left) and Direct Route (Right).[1]

Protocol A: The Robust Scale-Up Route (Recommended)[1]

This route is preferred for multi-gram synthesis because it relies on

Step 1: Regioselective S-Arylation ( )

Reaction: 4-Bromo-2-fluoronitrobenzene + NaSMe

-

Rationale: The nitro group activates the ortho-fluorine toward nucleophilic attack. The para-bromine is less activated and remains intact for the subsequent coupling step.

-

Reagents:

Procedure:

-

Dissolve 4-bromo-2-fluoronitrobenzene in anhydrous THF (0.5 M) and cool to 0°C under

. -

Add NaSMe portion-wise over 15 minutes. Caution: Exothermic.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

TLC Check: Mobile phase 10% EtOAc/Hexane. Product is less polar than starting material.[1]

-

Workup: Quench with water. Extract with EtOAc.[1] Wash organic layer with water (

) and brine to remove DMF/salts.[1] Dry over -

Yield: Typically >90%. Yellow solid.[1]

Step 2: Palladium-Catalyzed Cyclopropylation

Reaction: 4-Bromo-2-(methylthio)nitrobenzene + Cyclopropylboronic acid

-

Critical Parameter: Sulfur can coordinate to Pd, deactivating the catalyst.[1] We use a high-activity catalyst system (

) and elevated temperature to overcome this.[1] -

Reagents:

Procedure:

-

Charge a reaction vessel with the aryl bromide, boronic acid, base, and catalyst.[1]

-

Evacuate and backfill with Argon (

).[1] -

Add degassed Toluene/Water.[1]

-

Heat to 100°C for 12–16 hours. Vigorous stirring is essential for the biphasic mixture.

-

Workup: Filter through Celite (to remove Pd residues). Dilute with EtOAc, wash with brine.[1]

-

Purification: Flash chromatography (0-5% EtOAc in Hexanes).

-

Note: The cyclopropyl ring is stable under these conditions.

Step 3: Chemoselective Nitro Reduction

Reaction: 4-Cyclopropyl-2-(methylthio)nitrobenzene

-

Expert Insight: Do NOT use Catalytic Hydrogenation (

, Pd/C) or Raney Nickel. [1]

Procedure (Fe/NH4Cl Method):

-

Suspend the nitro compound (1.0 equiv) in EtOH/Water (3:1).[1]

-

Add Iron powder (5.0 equiv) and Ammonium Chloride (

) (5.0 equiv). -

Heat to reflux (80°C) for 2–4 hours.

-

Monitoring: The yellow nitro compound converts to a pale/colorless aniline.

-

Workup: Cool, filter through a Celite pad (wash with EtOAc). The filtrate is concentrated, redissolved in EtOAc, washed with

, and dried.[1] -

Final Product: Isolate as a free base (oil or low-melting solid) or convert to HCl salt for storage.

Analytical Validation

To validate the synthesis, confirm the following characteristic signals in the

| Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Feature |

| Cyclopropyl | 0.60 – 0.95 | Multiplets (2 sets) | 4H | Characteristic high-field roofed multiplets.[1] |

| Cyclopropyl-CH | ~1.85 | Multiplet | 1H | Methine proton linking ring to aryl core.[1] |

| S-Methyl | 2.35 – 2.45 | Singlet | 3H | Distinct singlet, slightly deshielded by aryl ring.[1] |

| Amine ( | 3.50 – 4.00 | Broad Singlet | 2H | Exchangeable with |

| Aromatic | 6.50 – 7.20 | ABX System | 3H | Doublet (ortho to |

Workflow Logic & Decision Tree

The following diagram illustrates the decision-making process for selecting the correct reduction method and troubleshooting coupling failures.

Figure 2: Logical workflow for reduction method selection and coupling optimization.

Safety & Handling (HSE)

-

Thiols/Sulfides: Sodium thiomethoxide and the methylthio-intermediates have a characteristic "rotten cabbage" odor.

-

Cyclopropylboronic Acid: Generally stable, but can undergo protodeboronation if stored in acidic moisture.[1] Store at 4°C.[1]

-

Iron Waste: The iron sludge from the reduction step is pyrophoric when dry. Keep wet and dispose of in a dedicated solid waste container.

References

-

Suzuki-Miyaura Coupling on Sulfur-Containing Arenes

- Context: Validation of Pd-c

-

Source: BenchChem.[1] "Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions."

-

Chemoselective Nitro Reduction

- Context: Comparison of Fe/NH4Cl vs Hydrogenation for sensitive substr

-

Source: BenchChem.[1] "A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis."

-

Cyclopropylboronic Acid Reactivity

- Context: Protocols for introducing cyclopropyl groups via Suzuki coupling.

-

Source: ResearchGate.[1] "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions."

-

Nucleophilic Arom

):- Context: Mechanism of displacing halides with thiomethoxide in nitro-arenes.

-

Source: Chemistry LibreTexts.[1] "16.7: Nucleophilic Aromatic Substitution."

-

Compound Data (4-(Methylthio)aniline)

Sources

Procedure for nucleophilic substitution using 4-Cyclopropyl-2-(methylthio)aniline

Application Note & Protocol

Palladium-Catalyzed Nucleophilic Substitution Using 4-Cyclopropyl-2-(methylthio)aniline: Advanced Strategies for C-N Bond Formation

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of this compound in nucleophilic substitution reactions. We delve into the chemical reactivity of this versatile building block, highlighting the rationale for employing modern palladium-catalyzed cross-coupling methodologies over classical approaches. A detailed, field-proven protocol for the Buchwald-Hartwig amination is presented, including key experimental considerations, troubleshooting, and characterization techniques. This guide is structured to provide both a deep mechanistic understanding and a practical, step-by-step workflow for the synthesis of complex molecules, such as intermediates for the targeted anti-cancer agent, Lapatinib.

Introduction: Profile of a Key Pharmaceutical Intermediate

This compound is a substituted aniline of significant interest in the pharmaceutical industry. Its structure incorporates a nucleophilic amino group, an electron-donating methylthio moiety, and a cyclopropyl ring, making it a valuable and sterically defined building block. Most notably, it serves as a crucial precursor in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer[1][2].

The primary synthetic challenge when utilizing this molecule lies in forming a new carbon-nitrogen (C-N) bond at the aniline nitrogen. While the lone pair on the nitrogen atom makes it a nucleophile, the electron-rich nature of the aromatic ring, enhanced by both the amino and methylthio groups, generally disfavors traditional nucleophilic aromatic substitution (SNAr) pathways[3]. Such reactions typically require a highly electron-deficient aromatic ring and an excellent leaving group, conditions not inherent to this substrate[3][4].

Therefore, modern synthetic strategies have pivoted towards transition-metal catalysis, which provides a powerful and versatile platform for constructing C-N bonds under milder conditions and with broader substrate scope. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, stands as the premier method for this transformation and will be the central focus of this guide[5][6].

Scientific Rationale & Mechanistic Overview

Reactivity and Electronic Properties

The aniline moiety of this compound is the primary site of nucleophilic reactivity. The key to successfully employing it in substitution reactions is to understand the factors governing its reactivity:

-

Nucleophilicity: The nitrogen lone pair is available for reaction, but its nucleophilicity can be modulated by the electronic character of the aromatic ring[7].

-

Leaving Groups: The methylthio (-SMe) group is a poor leaving group in classical nucleophilic substitutions. Its conjugate acid has a high pKa, meaning the resulting anion is not well-stabilized[8]. For comparison, the corresponding methylsulfonyl (-SO2Me) group is a vastly superior leaving group due to resonance stabilization of the negative charge across its oxygen atoms[8]. This inherent property makes direct displacement of the methylthio group challenging.

-

Catalytic Activation: Palladium catalysis circumvents these limitations. Instead of requiring the displacement of a leaving group from the aniline ring, the Buchwald-Hartwig reaction activates an aryl halide (or pseudohalide) electrophile, which then couples with the aniline nucleophile[5][9].

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination provides a robust pathway for coupling amines with aryl halides. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle, which is initiated by the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex.

The key steps are:

-

Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated aniline to form a palladium amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

This catalytic cycle allows for the formation of C-N bonds that are otherwise difficult to access.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Coupling

This section details a representative protocol for the Buchwald-Hartwig amination of this compound with a generic aryl bromide.

Objective: To synthesize N-(4-bromophenyl)-4-cyclopropyl-2-(methylthio)aniline.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | >97% | Various | The nucleophile. |

| 1,4-Dibromobenzene | >98% | Sigma-Aldrich | The electrophile. Can be substituted with other aryl halides. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals | Palladium precursor. Handle in an inert atmosphere. |

| Xantphos | >98% | Sigma-Aldrich | A bulky phosphine ligand, crucial for catalytic activity. |

| Sodium tert-butoxide (NaOtBu) | >97% | Acros Organics | Strong, non-nucleophilic base. Highly hygroscopic. |

| Toluene | Anhydrous, >99.8% | Acros Organics | Reaction solvent. Must be de-gassed prior to use. |

| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction. |

| Saturated Sodium Chloride (Brine) | ACS Grade | Fisher Scientific | For aqueous wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |

| Schlenk flask or oven-dried reaction vial | - | - | For maintaining an inert atmosphere. |

| Magnetic stirrer and stir bar | - | - | - |

| Inert gas supply (Argon or Nitrogen) | High Purity | - | Essential for preventing catalyst deactivation. |

Reaction Parameters

| Parameter | Value / Stoichiometry | Rationale |

| This compound | 1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |

| 1,4-Dibromobenzene | 1.0 equivalent | The limiting reagent. |

| Pd₂(dba)₃ | 1-2 mol% (per Pd atom) | Lower catalyst loading is preferred for cost and sustainability; may need optimization. |

| Xantphos | 2.2-4.4 mol% (Ligand:Pd ratio ~1.1:1) | The ligand is essential for stabilizing the catalyst and facilitating the catalytic cycle[10][11]. |

| NaOtBu | 1.4 equivalents | A strong base is required to deprotonate the aniline for the catalytic cycle to proceed efficiently[12]. |

| Solvent (Toluene) | 0.1 - 0.5 M concentration | Affects reaction rate and solubility. Anhydrous and de-gassed conditions are critical. |

| Temperature | 100-110 °C | Sufficient thermal energy is typically required for the oxidative addition and reductive elimination steps. |

| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS until consumption of the limiting reagent. |

Step-by-Step Procedure

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromobenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.044 eq), and NaOtBu (1.4 eq). The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.

-

Expert Insight: Handling the palladium catalyst and the strong base under an inert atmosphere is critical. Pd(0) species are sensitive to oxygen, and NaOtBu is highly reactive towards moisture. Failure to maintain inert conditions is a common cause of reaction failure.

-

-

Reagent Addition: Add anhydrous, de-gassed toluene via syringe to achieve the desired concentration. Stir for 5 minutes to allow for catalyst pre-formation. Then, add this compound (1.2 eq) via syringe.

-

Heating and Monitoring: Immerse the flask in a pre-heated oil bath at 110 °C and stir vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 1,4-dibromobenzene is consumed.

-

Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Key Considerations & Troubleshooting

-

Ligand Choice: While Xantphos is a robust and versatile ligand, other biarylphosphine ligands (e.g., those from the Buchwald or Hartwig groups) may offer improved yields for specific substrates. High-throughput screening can be an effective tool for optimizing ligand choice[11].

-

Base Sensitivity: The choice of base is crucial. While NaOtBu is effective, weaker bases like K₂CO₃ or Cs₂CO₃ may be required for substrates containing base-sensitive functional groups.

-

Side Reactions: The primary side reaction is often the hydrodehalogenation of the aryl halide starting material. This can be minimized by ensuring strictly anhydrous and anaerobic conditions. Oxidation of the methylthio group is also a theoretical possibility, though less common under these de-gassed conditions[3].

-

Reaction Failure: If the reaction fails to proceed, common causes include impure or wet solvent/reagents, inactive catalyst (due to air exposure), or an inappropriate choice of ligand/base for the specific substrate combination.

Conclusion

This compound is a valuable synthon whose utility is fully realized through modern catalytic methods. The palladium-catalyzed Buchwald-Hartwig amination offers a reliable, high-yielding, and broadly applicable strategy for its incorporation into complex molecular architectures. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, particularly the maintenance of an inert atmosphere, researchers can effectively leverage this protocol for applications in drug discovery and organic synthesis.

References

-

Li, G., et al. (2020). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Nature Communications. Available at: [Link]

-

Walsh, P. J., et al. (2014). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. Organic Letters. Available at: [Link]

-

Garg, N. K., et al. (2017). Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. Organic Letters. Available at: [Link]

-

Wang, J., et al. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. Available at: [Link]

-

Yamaguchi, K., et al. (2022). Alkyl–aryl exchange of thioethers via Pd-catalyzed inert C(sp3)–S bond cleavage. ChemRxiv. Available at: [Link]

-

Lipshutz, B. H., et al. (2010). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. Available at: [Link]

-

Wikipedia (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Li, J., et al. (2012). Practical synthesis of lapatinib. ResearchGate. Available at: [Link]

-

Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

-

Doyle, A. G., et al. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Princeton University. Available at: [Link]

-

Chemical-Suppliers.com (2024). 4-(Methylthio)aniline | CAS 104-96-1. Chemical-Suppliers.com. Available at: [Link]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Lee, I., et al. (2001). Nucleophilic substitution reactions of anilino thioethers with anilines in methanol. New Journal of Chemistry. Available at: [Link]

-

China Pharmaceutical University (2012). Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Available at: [Link]

-

Quora (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. Quora. Available at: [Link]

-

Chemistry LibreTexts (2019). 13.1.2 "Nucleophilic Aromatic Substitution". Chemistry LibreTexts. Available at: [Link]

-

University of Calgary (n.d.). Ch 8 : Nucleophilc Substitution answers. University of Calgary Chemistry. Available at: [Link]

Sources